Cinerubin X

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

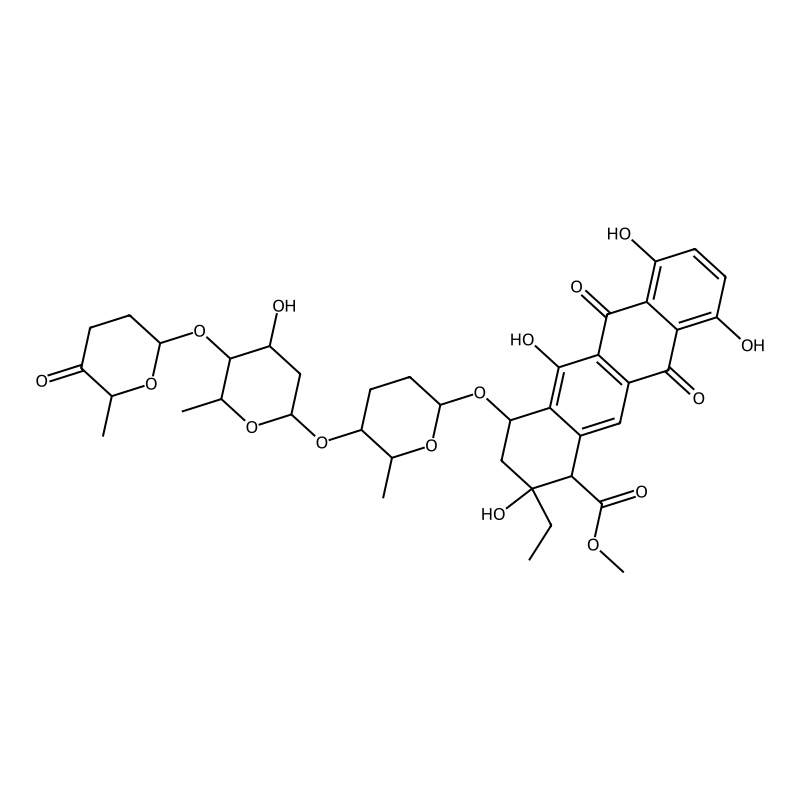

Cinerubin X is a natural compound classified as an anthracycline antibiotic, primarily produced by certain strains of the genus Streptomyces. It is recognized for its complex structure and significant biological activities, particularly in the fields of oncology and microbiology. The molecular formula of Cinerubin X is , and it possesses a unique arrangement of hydroxyl groups and other functional moieties that contribute to its pharmacological properties. This compound is part of a larger family of anthracyclines, known for their potent anticancer effects, making Cinerubin X a subject of interest for further research and potential therapeutic applications .

- Oxidation: Cinerubin X can be oxidized to form various derivatives, which may enhance or alter its biological activity.

- Reduction: The compound can also undergo reduction reactions, which may affect its stability and efficacy.

- Substitution: Substitution reactions allow for modifications at specific sites on the molecule, potentially leading to new derivatives with improved properties.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride), allowing for the exploration of its chemical versatility.

Cinerubin X exhibits notable biological activities, particularly:

- Anticancer Properties: Like other anthracyclines, Cinerubin X has shown efficacy against various cancer cell lines. It works by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis in cancer cells.

- Antimicrobial Activity: The compound has demonstrated effectiveness against certain bacterial strains, contributing to its classification as an antibiotic. Its unique structure may enhance its ability to disrupt microbial cell processes .

Studies indicate that Cinerubin X induces cell cycle arrest and apoptosis through mechanisms involving the upregulation of tumor suppressor genes.

The synthesis of Cinerubin X typically involves:

- Fermentation: Isolated from Streptomyces cultures, the initial step involves fermenting specific strains under controlled conditions (temperature, pH, nutrient availability) to optimize yield.

- Extraction: Following fermentation, the compound is extracted from the culture broth using solvents like methanol or ethanol.

- Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to purify Cinerubin X from other metabolites present in the extract .

Alternative synthetic routes may involve total synthesis or semi-synthetic approaches to modify existing anthracycline frameworks.

Cinerubin X has several potential applications:

- Pharmaceutical Development: Its anticancer properties make it a candidate for developing new chemotherapy agents.

- Antibiotic Formulations: Given its antimicrobial activity, it could be incorporated into formulations targeting resistant bacterial strains.

- Research Tool: Cinerubin X serves as a valuable tool in studying cellular mechanisms related to cancer and microbial resistance .

Interaction studies involving Cinerubin X focus on its effects when combined with other drugs or compounds. These studies aim to determine:

- Synergistic Effects: Investigating whether Cinerubin X enhances the efficacy of existing chemotherapeutics or antibiotics.

- Mechanistic Insights: Understanding how it interacts with cellular pathways and other molecular targets can provide insights into its biological mechanisms .

Such studies are crucial for optimizing therapeutic regimens that include Cinerubin X.

Cinerubin X shares similarities with several other anthracycline antibiotics. Here are some notable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Doxorubicin | Widely used in cancer therapy; well-studied mechanism | |

| Daunorubicin | Effective against leukemia; similar mechanism of action | |

| Aclacinomycin A | Exhibits unique structural features affecting activity | |

| Cinerubin B | Related compound with distinct biological properties |

Uniqueness of Cinerubin X

Cinerubin X is distinguished from these compounds by its specific structural features that enhance its ability to induce transcription factors like p16 and p21 at lower concentrations. This property suggests a unique mechanism that could lead to less toxicity while maintaining efficacy against cancer cells. The exploration of these similarities and differences among anthracyclines can guide future research into optimizing their therapeutic use.

Cinerubin X was first identified in 1986 by Nakagawa et al. during biosynthetic studies on anthracycline antibiotics. The compound was isolated from Streptomyces violaceochromogenes strain C73, a blocked mutant unable to produce the parent cinerubins A and B due to a disrupted transaminase gene. The mutant strain accumulated Cinerubin X, which lacks the N-dimethyl group present in cinerubin A, as a biosynthetic intermediate. The isolation process involved acetone extraction of the mycelial cake, followed by silica gel and LH-20 column chromatography, yielding a pure compound characterized via FAB-MS, UV-Vis spectroscopy, and NMR.

Taxonomic Origin and Producing Organisms

Cinerubin X is exclusively produced by Streptomyces violaceochromogenes, a soil-dwelling actinobacterium. This strain is notable for its genetic plasticity, enabling the activation of cryptic biosynthetic gene clusters under specific conditions. While other Streptomyces species (e.g., S. griseorubiginosus) produce cinerubins A and B, Cinerubin X remains unique to mutant derivatives of S. violaceochromogenes.

Classification within the Anthracycline Family

Anthracyclines are tetracyclic polyketides with broad antitumor and antibiotic activities. Cinerubin X belongs to this family, featuring a ε-pyrromycinone aglycone core decorated with three sugar moieties: L-rhodinose, L-2-deoxyfucose, and L-cinerulose A (Table 1). Unlike clinical anthracyclines (e.g., doxorubicin), Cinerubin X lacks a C-7 amino group, rendering it less cardiotoxic but also less potent.

Table 1: Structural Features of Cinerubin X

Significance in Natural Product Research

Cinerubin X exemplifies the utility of microbial mutants in elucidating biosynthetic pathways. Its discovery highlighted the role of pathway-specific activators in unlocking cryptic gene clusters, a strategy now widely adopted in drug discovery. Additionally, Cinerubin X’s weak antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis at 50 µg/mL) underscores its potential as a scaffold for synthetic optimization.

Molecular Formula and Mass Spectrometry

Cinerubin X exhibits a molecular formula of C₄₀H₄₈O₁₆, as determined through comprehensive analytical techniques [1] [4]. The compound demonstrates a molecular weight of 784.8 grams per mole, calculated through PubChem computational methods [1]. Fast atom bombardment mass spectrometry (FAB-MS) analysis conducted in negative ion mode revealed a characteristic molecular ion peak at mass-to-charge ratio 783 (M-H)⁻, confirming the molecular weight determination [4] [7].

The mass spectrometric fragmentation pattern provides valuable structural information about the compound architecture [4]. The FAB-MS technique, utilizing high-energy atomic beams to create ions from the sample matrix, proves particularly effective for analyzing large biomolecules such as anthracycline antibiotics [24]. The molecular weight of Cinerubin X is notably smaller than that of Cinerubin A by 43 mass units, corresponding to the substitution of an N-dimethyl group with a hydrogen atom [4] [7].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₄₀H₄₈O₁₆ | Elemental Analysis [1] |

| Molecular Weight | 784.8 g/mol | Computational [1] |

| FAB-MS (M-H)⁻ | 783 m/z | Mass Spectrometry [4] |

| Mass Difference from Cinerubin A | -43 Da | Comparative Analysis [7] |

Structural Elucidation and Confirmation

The structural determination of Cinerubin X was accomplished through a combination of two-dimensional nuclear magnetic resonance spectroscopy and correlation spectroscopy techniques [4] [7]. Two-dimensional correlation spectroscopy (2D-COSY) and carbon-hydrogen correlation spectra revealed that Cinerubin X contains s-pyrromycinone as the aglycone moiety and three distinct sugar components: rhodinose, 2-deoxyfucose, and cinerulose A [4] [7].

Acid hydrolysis experiments using 0.1 N hydrochloric acid at 85°C for 30 minutes confirmed the structural composition by yielding s-pyrromycinone, L-rhodinose, L-2-deoxyfucose, and L-cinerulose A as discrete hydrolysis products [4] [7]. Nuclear Overhauser effect observations between the 7-H proton and the anomeric proton of rhodinose definitively established that rhodinose is attached to the C-7 position of the aglycone [4] [7].

The complete structure of Cinerubin X was determined to be L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-s-pyrromycinone, representing a trisaccharide chain attached to the tetracyclic anthracycline core [4] [7]. The low-field chemical shift of C-4 (δ 82.3) in the 2-deoxyfucose residue provided evidence for glycosidation by cinerulose A, confirming the sugar linkage pattern [7].

Spectroscopic Properties

NMR Spectral Characteristics

The proton nuclear magnetic resonance spectrum of Cinerubin X demonstrates remarkable similarity to that of Cinerubin A, with the notable exception of the complete absence of the N-dimethyl signal [4] [7]. This spectroscopic evidence strongly supports the structural relationship between these compounds and confirms the substitution pattern at the amino sugar moiety.

Carbon-13 nuclear magnetic resonance spectral analysis provides detailed chemical shift assignments for all carbon atoms in the molecule [4] [7]. The aglycone portion exhibits characteristic chemical shifts consistent with the s-pyrromycinone structure, while the sugar residues display distinct chemical shift patterns reflecting their individual structural features and glycosidic linkages.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1' (Rhodinose) | 101.2 | Anomeric Carbon [7] |

| C-1" (2-Deoxyfucose) | 100.0 | Anomeric Carbon [7] |

| C-1"' (Cinerulose A) | 100.0 | Anomeric Carbon [7] |

| C-4" (2-Deoxyfucose) | 82.3 | Glycosidation Site [7] |

| C-4"' (Cinerulose A) | 209.2 | Ketone Carbon [7] |

The anomeric configurations of all three sugar residues were determined to be alpha through analysis of coupling constants [4] [7]. The anomeric protons of rhodinose exhibited coupling constants of J=3.0 and <1 Hz, while 2-deoxyfucose showed J=3.2 and <1 Hz [4] [7]. Cinerulose A demonstrated coupling constants of J=6.0 and 6.0 Hz, identical to those observed in aclarubicin A [4] [7].

UV-Visible Spectral Profile

The ultraviolet-visible absorption spectrum of Cinerubin X reveals characteristic absorption maxima that are diagnostic for anthracycline compounds [4] [7]. The compound exhibits maximum absorption wavelengths at 258 nanometers (ε=23,300), 290 nanometers (ε=7,860), 493 nanometers (ε=14,200), 505 nanometers (ε=11,000), and 525 nanometers (ε=9,100) [4] [7].

These absorption characteristics are consistent with the extended conjugated system present in the tetracyclic anthracycline chromophore [4]. The longer wavelength absorptions in the visible region (493-525 nm) are responsible for the characteristic red coloration of anthracycline compounds and reflect the quinone-containing aromatic system [4].

| Wavelength (nm) | Extinction Coefficient | Transition Type |

|---|---|---|

| 258 | 23,300 | π→π* [4] |

| 290 | 7,860 | π→π* [4] |

| 493 | 14,200 | n→π* [4] |

| 505 | 11,000 | n→π* [4] |

| 525 | 9,100 | n→π* [4] |

Infrared Spectroscopy Analysis

While specific infrared spectroscopic data for Cinerubin X was not extensively detailed in the available literature, anthracycline compounds typically exhibit characteristic infrared absorption bands that reflect their functional group composition [29]. The presence of chelated and non-chelated carbonyl groups in the quinone system, hydroxyl groups, and glycosidic linkages would be expected to produce distinctive infrared absorption patterns.

Comparative studies of related anthracyclines demonstrate the utility of infrared spectroscopy in identifying quinone carbonyls, with chelated carbonyls typically appearing around 1620-1630 cm⁻¹ and non-chelated carbonyls around 1670-1675 cm⁻¹ [27]. The sugar moieties would contribute characteristic C-O and O-H stretching vibrations in the appropriate spectral regions.

Physicochemical Properties

Cinerubin X exhibits a melting point range of 151-152°C, indicating good thermal stability and crystalline character [4] [7]. The optical rotation of the compound is [α]ᴅ +80° (c 0.1, chloroform), demonstrating significant optical activity due to the multiple chiral centers present in both the aglycone and sugar components [4] [7].

The compound demonstrates solubility characteristics typical of anthracycline antibiotics, being soluble in organic solvents such as chloroform and methanol while showing limited water solubility [4]. The presence of multiple hydroxyl groups and the amino sugar moiety influences the overall polarity and solubility profile of the molecule.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 151-152°C | Standard Pressure [4] |

| Optical Rotation | [α]ᴅ +80° | c 0.1, CHCl₃ [4] |

| Molecular Weight | 784.8 g/mol | Calculated [1] |

| Solubility | Organic Solvents | CHCl₃, MeOH [4] |

Structural Comparison with Other Cinerubins

Cinerubin X shares significant structural similarities with other members of the cinerubin family while maintaining distinct differences that define its unique identity [4] [7]. All cinerubin compounds contain the same basic tetracyclic anthracycline core structure but differ in their sugar composition and substitution patterns.

The primary structural distinction between Cinerubin X and Cinerubin A lies in the amino sugar moiety, where Cinerubin X lacks the N,N-dimethyl substitution present in Cinerubin A [4] [7]. This difference results in a molecular weight reduction of 43 daltons and significantly alters the compound's biological and chemical properties.

Cinerubin X contains the same trisaccharide chain composition as found in related compounds, consisting of rhodinose, 2-deoxyfucose, and cinerulose A [4] [26]. The sugar sequence and linkage pattern remain consistent with L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl attachment to the s-pyrromycinone aglycone [4] [7].

| Compound | Sugar Chain | N-Substitution | Molecular Weight |

|---|---|---|---|

| Cinerubin X | Rho-DF-CinA | H | 784.8 Da [1] |

| Cinerubin A | Rho-DF-CinA | N(CH₃)₂ | ~827.8 Da [5] |

| Cinerubin B | Rho-DF-CinB | N(CH₃)₂ | 825.9 Da [8] |

The stereochemical configuration of the sugar residues in Cinerubin X follows the same pattern observed in other cinerubin compounds, with all anomeric centers maintaining alpha configuration [4] [7]. This consistent stereochemical arrangement reflects the biosynthetic pathway shared among cinerubin family members and contributes to their similar three-dimensional structures.

Stereochemistry and Conformational Analysis

The stereochemical analysis of Cinerubin X reveals a complex three-dimensional structure arising from multiple chiral centers distributed throughout both the aglycone and sugar components [4] [7]. The s-pyrromycinone aglycone contains several asymmetric centers that establish the overall molecular framework and influence the spatial arrangement of the attached trisaccharide chain.

All three sugar residues in Cinerubin X adopt alpha-anomeric configurations, as determined through coupling constant analysis and nuclear Overhauser effect studies [4] [7]. The rhodinose moiety attached at the C-7 position of the aglycone exhibits the characteristic alpha-linkage with coupling constants consistent with an equatorial anomeric proton configuration.

The conformational flexibility of the trisaccharide chain allows for various spatial arrangements that may influence the compound's interaction with biological targets [26]. The presence of the ketone functionality in cinerulose A introduces additional conformational constraints that affect the overall molecular geometry and potentially impact binding affinity and specificity.

Molecular modeling studies of related anthracycline compounds suggest that the sugar chain extends away from the planar anthracycline core, creating a three-dimensional structure that can interact with the major and minor grooves of DNA double helices [19]. The specific conformational preferences of Cinerubin X would be expected to follow similar principles while being influenced by the unique substitution pattern of its sugar components.

Cinerubin X biosynthesis follows the established type II polyketide synthase pathway characteristic of anthracycline antibiotics [1] [2]. The biosynthetic machinery involves a minimal polyketide synthase complex consisting of ketosynthase alpha and beta subunits, an acyl carrier protein, and various post-polyketide synthase enzymes responsible for cyclization, hydroxylation, and glycosylation [3].

The pathway begins with the formation of an aromatic polyketide backbone through the action of the type II polyketide synthase system [2]. This is followed by sequential ring cyclization events mediated by specific cyclases that establish the anthracycline tetracyclic core structure. Post-polyketide synthase modifications include hydroxylation reactions at specific positions, particularly at carbon-12, which are catalyzed by oxygenases similar to those found in other anthracycline pathways [4].

The structural analysis of Cinerubin X reveals it contains ε-pyrromycinone as the aglycone moiety, attached to three distinct sugar units: L-rhodinose, L-2-deoxyfucose, and L-cinerulose A [1]. This trisaccharide arrangement distinguishes Cinerubin X from other cinerubins and demonstrates the complexity of the glycosylation machinery involved in its biosynthesis.

Genetics of Cinerubin X Production

The genetic basis for Cinerubin X production has been elucidated through studies using blocked mutants of Streptomyces violaceochromogenes [1] [5]. The strain C73, isolated as a cinerubin-negative mutant, specifically produces Cinerubin X rather than the typical cinerubins A and B. This mutant phenotype results from the loss of transaminase activity responsible for converting hypothetical 3'-deamino-3'-oxocinerubin X to its final product [1].

Molecular characterization revealed that Cinerubin X has a molecular formula of C₄₀H₄₈O₁₆ with a molecular weight smaller than cinerubin A by 43 mass units, corresponding to the substitution of an N-dimethyl group with a hydrogen atom [1]. The ¹H nuclear magnetic resonance spectrum of Cinerubin X closely resembles that of cinerubin A, except for the absence of the N-dimethyl signal, confirming the specific genetic lesion in the C73 mutant.

The genes controlling cinerubin biosynthesis are organized in a cluster typical of secondary metabolite pathways, containing the structural genes for polyketide synthesis, post-polyketide modifications, and regulatory elements [6] [7]. Comparative genomics studies have identified similar gene clusters in related Streptomyces species, with the cinerubin B biosynthetic gene cluster from Streptomyces species showing 65% similarity to other anthracycline clusters [8].

Blocked Mutants of Streptomyces violaceochromogenes

The systematic isolation and characterization of blocked mutants has provided crucial insights into the cinerubin biosynthetic pathway [1] [9]. The mutant strain C73 accumulates Cinerubin X, indicating a specific block in the transamination step that would normally convert this intermediate to the final cinerubin products. This mutant has proven valuable for both understanding pathway biochemistry and as a potential host for cloning the missing transaminase gene.

Another significant mutant, strain CW10, produces no pigments and is unable to catalyze the glycosylation of exogenous ε-pyrromycinone to form cinerubins [9]. This phenotype suggests a defect in the glycosyltransferase machinery or in the biosynthesis of the required nucleotide-diphosphate sugar substrates. When transformed with plasmid pIJ702, this mutant regains the ability to produce anthracyclines, specifically producing Cinerubin Y [9].

The isolation methodology typically involves treatment with chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine, followed by screening for altered pigmentation and loss of bioactivity against indicator organisms [10]. These mutants can be classified into different groups based on the specific biosynthetic steps affected and the metabolites they accumulate.

Biosynthetic Gene Clusters

The cinerubin biosynthetic gene cluster encompasses approximately 40-60 kilobases of DNA and contains genes organized into functional units [6] [7]. The core polyketide synthase genes, typically 8-12 in number, include the minimal polyketide synthase components (ketosynthase, chain length factor, acyl carrier protein) and various ketoreductases and cyclases responsible for backbone formation and ring cyclization [11].

Post-polyketide synthase modification genes, numbering 3-5, encode hydroxylases and methylases that decorate the aglycone structure [3]. The sugar biosynthesis genes represent the largest component, with 12-15 genes dedicated to the biosynthesis of the specialized nucleotide-diphosphate sugar substrates required for glycosylation. These include genes for rhodinose, cinerulose, and deoxyfucose biosynthesis pathways.

Glycosyltransferase genes, typically 2-4 in number, encode the specific enzymes responsible for the sequential attachment of sugar moieties to the aglycone [6]. The cluster also contains resistance and transport genes (2-3 genes) that protect the producing organism from the toxic effects of the anthracyclines and facilitate their export from the cell.

Regulatory Mechanisms in Cinerubin X Biosynthesis

The regulation of cinerubin biosynthesis involves multiple levels of control, including pathway-specific regulators and global regulatory networks [12]. The primary regulatory genes belong to the Streptomyces Antibiotic Regulatory Protein family, which are positive regulators that activate transcription of biosynthetic genes in response to specific physiological signals [13].

The regulatory network operates through a cascade system where higher-level regulators control the expression of pathway-specific activators [12]. This hierarchical control ensures that cinerubin production is properly timed with cellular physiology and occurs primarily during the transition from primary to secondary metabolism. The regulation is responsive to carbon and nitrogen availability, pH changes, and other environmental factors that signal the appropriate conditions for secondary metabolite production.

Studies of regulatory mutants have revealed that abnormal regulation can lead to altered product profiles, as seen in the CWR10 transformant that produces both Cinerubin X and Cinerubin Y [9]. This suggests that the regulatory network normally coordinates the temporal expression of different biosynthetic genes to ensure proper pathway flux and product formation.

Transformation Studies with pIJ702 Plasmid

The plasmid pIJ702 has served as a crucial tool for genetic manipulation of Streptomyces violaceochromogenes and related species [14] [15]. This multicopy plasmid carries thiostrepton resistance and tyrosinase genes as selectable markers, allowing for easy identification of transformants through both antibiotic resistance and melanin production [16].

Transformation experiments using pIJ702 have demonstrated the ability to complement specific genetic defects in cinerubin biosynthesis [9]. The successful transformation of the blocked mutant CW10 with pIJ702 resulted in the restoration of pigment production and the synthesis of a new anthracycline, Cinerubin Y. This indicates that the plasmid either carries genes that can complement the defect or that its presence somehow alters the regulation of endogenous biosynthetic genes.

The transformation protocol typically involves protoplast formation using lysozyme treatment, followed by polyethylene glycol-mediated DNA uptake [17]. The efficiency of transformation varies significantly between different Streptomyces strains and is influenced by factors such as protoplast preparation conditions, DNA concentration, and regeneration media composition [18].

Fermentation Optimization for Production

Fermentation optimization for Cinerubin X production requires careful control of multiple environmental and nutritional parameters [19]. Temperature control at 27-28°C is critical for maintaining optimal growth rates and enzyme activities involved in the biosynthetic pathway . The pH must be maintained in the range of 6.5-7.0 to ensure proper metabolic regulation and pathway expression [19].

Dissolved oxygen concentration is particularly important, with levels above 20% saturation required for optimal production [19]. This reflects the aerobic nature of the biosynthetic pathway and the requirement for oxygenase activities in post-polyketide synthase modifications. Agitation speed of approximately 200 revolutions per minute provides adequate mixing and oxygen transfer without causing excessive shear stress that could damage the mycelial morphology.

Carbon source optimization has identified starch at concentrations of 2.5-3% as the preferred substrate [1] . This complex carbohydrate provides sustained carbon flux throughout the fermentation while avoiding catabolite repression effects that can interfere with secondary metabolite production. Nitrogen sources, typically soybean meal at 1.5% concentration, supply essential amino acid precursors for both primary metabolism and antibiotic biosynthesis.

The fermentation time course shows that Cinerubin X accumulation typically occurs during the stationary phase, with maximum production achieved after 72-96 hours of cultivation [1] [19]. This timing reflects the characteristic pattern of secondary metabolite production in Streptomyces, where antibiotic synthesis begins as primary growth slows and the culture transitions to secondary metabolism.